molecular formula C17H34O4 B3270596 3-Myristoyl-sn-glycerol CAS No. 5309-45-5

3-Myristoyl-sn-glycerol

Cat. No.: B3270596
CAS No.: 5309-45-5
M. Wt: 302.4 g/mol
InChI Key: DCBSHORRWZKAKO-MRXNPFEDSA-N
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Description

3-Myristoyl-sn-glycerol: is a monoacylglycerol where the myristic acid (tetradecanoic acid) is esterified at the sn-3 position of the glycerol backbone. This compound is a type of acylglycerol, which is a class of molecules that play crucial roles in various biological processes and industrial applications. It is known for its involvement in lipid metabolism and its potential use in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Myristoyl-sn-glycerol can be synthesized through the esterification of glycerol with myristic acid. One common method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic esterification using lipases. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity. The process can be scaled up using bioreactors and continuous flow systems to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 3-Myristoyl-sn-glycerol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Myristoyl-sn-glycerol is used as a model compound in studies of lipid metabolism and enzymatic activity. It serves as a substrate for lipases and other enzymes involved in lipid processing .

Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also employed in the formulation of liposomes and other lipid-based delivery systems .

Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties. It is also utilized in the food industry as an emulsifier and stabilizer .

Mechanism of Action

The mechanism of action of 3-myristoyl-sn-glycerol involves its interaction with lipid membranes and enzymes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins. In enzymatic reactions, it serves as a substrate for lipases, which hydrolyze the ester bond to release myristic acid and glycerol. This process is crucial in lipid metabolism and energy production .

Comparison with Similar Compounds

    1,2-Dimyristoyl-sn-glycerol: This compound has two myristic acid molecules esterified at the sn-1 and sn-2 positions of glycerol.

    1,2-Dipalmitoyl-sn-glycerol: Similar to 3-myristoyl-sn-glycerol but with palmitic acid instead of myristic acid.

    1,2-Dioleoyl-sn-glycerol: Contains oleic acid, an unsaturated fatty acid, at the sn-1 and sn-2 positions.

Uniqueness: this compound is unique due to its specific esterification at the sn-3 position, which influences its physical and chemical properties. This positional specificity affects its interaction with enzymes and membranes, making it a valuable tool in biochemical and biophysical studies .

Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277769
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-45-5
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5309-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2,3-Dihydroxypropyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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